Avitinib

Catalog No.
S516761
CAS No.
1557267-42-1
M.F
C26H26FN7O2
M. Wt
487.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avitinib

CAS Number

1557267-42-1

Product Name

Avitinib

IUPAC Name

N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide

Molecular Formula

C26H26FN7O2

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32)

InChI Key

UOFYSRZSLXWIQB-UHFFFAOYSA-N

SMILES

Array

Synonyms

AC0010

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F

Abivertinib is a tyrosine kinase inhibitor targeted against mutant forms of both human epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase (BTK). It has been investigated for use in the treatment of non-small cell lung cancer (NSCLC) and B-cell malignancies. In binding to and inhibiting EGFR and BTK receptors, abivertinib exerts immunomodulatory effects by preventing the production and release of pro-inflammatory cytokines (e.g. TNF-alpha, interleukins). Abivertinib's potential to depress cytokine production has led to its investigation in the treatment of hospitalized patients with moderate-to-severe COVID-19. The cytokine storm associated with COVID-19 is thought to contribute to disease progression and is associated with poor outcomes in patients - as abivertinib inhibits the release of multiple cytokines at once, it may provide more pronounced clinical benefits as compared to agents targeting single pathways (e.g. interleukin-6 inhibitors). The study is expected to be completed in March 2021.
Abivertinib is an orally available, irreversible, epidermal growth factor receptor (EGFR) mutant-selective inhibitor, with potential antineoplastic activity. Upon oral administration, abivertinib covalently binds to and inhibits the activity of mutant forms of EGFR, including the drug-resistant T790M EGFR mutant, which prevents signaling mediated by mutant forms of EGFR. This may both induce cell death and inhibit tumor growth in EGFR-mutated tumor cells. EGFR, a receptor tyrosine kinase that is mutated in a variety of cancers, plays a key role in tumor cell proliferation and tumor vascularization. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced when compared to non-selective EGFR inhibitors, which also inhibit wild-type EGFR.
ABIVERTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
third generation inhibitor of the EGFR (epidermal growth factor receptor)
See also: Abivertinib Maleate (active moiety of).

Avitinib (CAS 1557267-42-1), also known as abivertinib or AC0010, is a third-generation, irreversible, orally active small-molecule kinase inhibitor characterized by its unique pyrrolopyrimidine core [1]. Unlike traditional mono-anilino-pyrimidine scaffolds such as osimertinib, avitinib provides a distinct steric and electronic profile that enables the dual targeting of mutant Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK)[2]. For procurement and assay design, avitinib is primarily sourced for its high solubility in DMSO (>80 mg/mL), its covalent binding mechanism at the Cys797 residue, and its strict selectivity for EGFR T790M/L858R double mutations over wild-type (WT) EGFR[1]. These baseline properties make it a critical benchmark compound for developing mutant-selective targeted therapies, investigating bypass resistance mechanisms, and formulating novel combination regimens in both solid tumor and hematological models [3].

Substituting avitinib with other third-generation EGFR inhibitors (e.g., osimertinib, rociletinib) or dedicated BTK inhibitors (e.g., ibrutinib) fundamentally alters experimental outcomes and metabolic profiling [1]. Avitinib's unique pyrrolopyrimidine structure dictates a specific cytochrome P450 interaction profile, exhibiting distinct IC50 values across CYP1A2, CYP2B6, and CYP3A4 compared to pyrimidine-based analogs[2]. Furthermore, while osimertinib is strictly an EGFR inhibitor, avitinib's potent off-target inhibition of BTK means it cannot be substituted in dual-pathway assays, such as those modeling B-cell lymphoma or acute myeloid leukemia (AML) [3]. Using a generic EGFR or BTK inhibitor fails to replicate the precise dual-kinase suppression, specific covalent binding kinetics, and distinct metabolic clearance pathways required when avitinib is the designated reference standard [1].

High-Fidelity Mutant Selectivity for Assay Precision

In biochemical kinase enzymatic assays, avitinib demonstrates exceptional selectivity for mutant EGFR over the wild-type receptor[1]. It exhibits an IC50 of 0.18 nM against the EGFR L858R/T790M double mutation, compared to an IC50 of 7.68 nM for wild-type EGFR [1]. This 43-fold selectivity window is critical for researchers requiring precise mutant suppression without the confounding cellular toxicity associated with wild-type EGFR inhibition, a common limitation of first-generation inhibitors[2].

Evidence DimensionKinase Inhibitory Activity (IC50)
Target Compound Data0.18 nM (EGFR L858R/T790M)
Comparator Or Baseline7.68 nM (Wild-Type EGFR)
Quantified Difference43-fold greater potency for mutant over wild-type
ConditionsBiochemical kinase enzymatic assay

Procuring avitinib ensures a wide experimental window for mutant-specific assays without confounding wild-type EGFR toxicity.

Dual-Targeting Efficacy in Hematological Models

Beyond its EGFR activity, avitinib functions as a highly potent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), demonstrating an IC50 of approximately 0.4 nM to 0.5 nM [1]. In comparative in vitro models of acute myeloid leukemia (AML), particularly those harboring FLT3-ITD mutations, avitinib was found to be more sensitive in inhibiting cell proliferation and inducing apoptosis than the standard-of-care BTK inhibitor, ibrutinib [2]. This dual-pathway capability makes it an indispensable tool for complex hematological research [2].

Evidence DimensionBTK Inhibitory Activity and AML Sensitivity
Target Compound DataIC50 ~0.4 nM (BTK); superior sensitivity in FLT3-ITD AML
Comparator Or BaselineIbrutinib (IC50 0.5 nM); lower sensitivity in matching AML models
Quantified DifferenceComparable BTK IC50 with enhanced anti-leukemic efficacy in specific AML models
ConditionsB-cell lymphoma and AML proliferation assays

Buyers designing dual-pathway or ibrutinib-resistant hematological models require avitinib's specific multi-kinase profile to bypass standard BTK-only limitations.

Superior DMSO Solubility for High-Throughput Screening

Formulating hydrophobic kinase inhibitors for in vitro and in vivo studies often presents significant challenges. Avitinib (free base) demonstrates exceptional solubility in dimethyl sulfoxide (DMSO), achieving concentrations of up to 80-97 mg/mL (approximately 164-198 mM) at 25°C. This is vastly superior to many standard poorly soluble TKIs, which often precipitate at concentrations above 10-20 mg/mL . This high solubility allows for the preparation of ultra-concentrated stock solutions, minimizing solvent toxicity in sensitive cell-based assays .

Evidence DimensionMaximum Solubility in DMSO at 25°C
Target Compound Data>80 mg/mL (~164 mM)
Comparator Or BaselineStandard poorly soluble TKIs (<20 mg/mL)
Quantified Difference>4-fold higher maximum solubility
ConditionsIn vitro solvent preparation at 25°C

High solubility allows for the preparation of ultra-concentrated stock solutions, minimizing DMSO-induced cytotoxicity in sensitive cell assays and enabling flexible in vivo dosing.

Distinct CYP450 Metabolic Profile for Pharmacokinetic Studies

Avitinib's pyrrolopyrimidine core results in a unique cytochrome P450 (CYP450) inhibition profile compared to pyrimidine-based inhibitors like osimertinib [1]. In rat and human liver microsome assays, avitinib exhibits specific IC50 values for key metabolic enzymes, such as CYP1A2 (6.39 μM in RLMs) and CYP3A (27.64 μM for midazolam in RLMs) [2]. This distinct metabolic clearance pathway is critical for researchers conducting drug-drug interaction (DDI) profiling, as it cannot be accurately modeled using structurally divergent third-generation EGFR TKIs[2].

Evidence DimensionStructural core and CYP450 inhibition profile
Target Compound DataPyrrolopyrimidine core (e.g., CYP1A2 IC50 6.39 μM in RLMs)
Comparator Or BaselineMono-anilino-pyrimidine core (Osimertinib)
Quantified DifferenceDistinct metabolic clearance and DDI potential
ConditionsRat and human liver microsome (RLM/HLM) assays

For DMPK reference studies, avitinib is necessary to benchmark pyrrolopyrimidine-specific metabolic clearance and drug-drug interactions.

Reference Standard for Dual EGFR/BTK Pathway Assays

Due to its potent dual inhibition of EGFR T790M (IC50 0.18 nM) and BTK (IC50 ~0.4 nM), avitinib is the premier choice for developing complex in vitro models that investigate cross-talk between epithelial and B-cell signaling pathways [1].

High-Throughput Screening (HTS) Library Formulation

Avitinib's exceptional solubility in DMSO (>80 mg/mL) makes it an ideal candidate for inclusion in concentrated HTS libraries, allowing researchers to maintain low final solvent concentrations while achieving necessary dosing gradients .

Development of Ibrutinib-Resistant Hematological Models

Because avitinib demonstrates superior sensitivity in specific AML models (e.g., FLT3-ITD mutated) compared to standard ibrutinib, it is heavily procured as a positive control or benchmark when screening next-generation BTK degraders or inhibitors[2].

DMPK and CYP450 Drug-Drug Interaction Profiling

As a structurally distinct pyrrolopyrimidine inhibitor, avitinib is required for comparative pharmacokinetic assays evaluating CYP enzyme inhibition against pyrimidine-based counterparts like osimertinib [3].

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

487.21320126 Da

Monoisotopic Mass

487.21320126 Da

Heavy Atom Count

36

UNII

CER0OPG92L

Dates

Last modified: 08-15-2023
1.Xu, X.,Mao, L.,Xu, W., et al. AC0010, an irreversible EGFR inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance in animal models and lung cancer patients. Mol. Cancer Ther. 15(11), 2586-2597 (2016).

Explore Compound Types